

# Zonisamide and Carbamazepine: A Head-to-Head Comparison for Partial Seizure Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Zonisamide sodium |           |
| Cat. No.:            | B15573646         | Get Quote |

An in-depth analysis of the efficacy, safety, and mechanisms of action of two prominent antiepileptic drugs in the treatment of partial-onset seizures.

This guide provides a detailed, data-driven comparison of zonisamide and carbamazepine, two widely used antiepileptic drugs (AEDs) for the monotherapy of partial seizures in adults. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and the underlying pharmacological mechanisms.

# **Efficacy in Partial Seizures**

A pivotal Phase III, international, randomized, double-blind, non-inferiority trial directly compared the efficacy of once-daily zonisamide with twice-daily controlled-release carbamazepine in adults with newly diagnosed partial epilepsy.[1][2][3][4][5] The primary endpoint of this study was the proportion of patients achieving seizure freedom for 26 weeks or more.[1][3][4][5]

The results indicated that zonisamide was non-inferior to carbamazepine in achieving sustained seizure freedom.[3][6] In the per-protocol population, 79.4% of patients treated with zonisamide and 83.7% of those treated with carbamazepine remained seizure-free for at least 26 weeks.[1][3][6][7] The adjusted absolute treatment difference was -4.5% with a 95% confidence interval of -12.2 to 3.1.[3][6]



A long-term extension of this study further evaluated the sustained efficacy of both treatments. The proportion of patients remaining seizure-free for  $\geq$  24 months was similar for both zonisamide (32.3%) and carbamazepine (35.2%).[8]

| Efficacy Outcome             | Zonisamide      | Carbamazepine   | Study Population |
|------------------------------|-----------------|-----------------|------------------|
| ≥26-Week Seizure<br>Freedom  | 79.4% (177/223) | 83.7% (195/233) | Per-Protocol     |
| ≥24-Month Seizure<br>Freedom | 32.3%           | 35.2%           | Intent-to-Treat  |

Table 1: Comparative Efficacy of Zonisamide and Carbamazepine in Achieving Seizure Freedom.

# **Safety and Tolerability Profile**

The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the two treatment groups in both the initial trial and the long-term extension study.

In the initial phase III trial, the incidence of TEAEs was 60.5% for zonisamide and 61.7% for carbamazepine.[1] Serious TEAEs were reported in 5.3% of zonisamide patients and 5.7% of carbamazepine patients.[1] The rate of withdrawal due to TEAEs was also similar, at 11.0% for zonisamide and 11.7% for carbamazepine.[1]

The long-term extension study showed a similar trend, with TEAEs reported in 52.6% of the zonisamide group and 46.2% of the carbamazepine group.[8][9] The most frequently reported treatment-related TEAEs for zonisamide included decreased weight (5.1% vs. 0% for carbamazepine) and decreased appetite (3.6% vs. 0% for carbamazepine).[8] Memory impairment was reported at similar rates in both groups (2.9% for zonisamide vs. 3.2% for carbamazepine).[8]



| Adverse Event<br>Category           | Zonisamide | Carbamazepine | Study Phase         |
|-------------------------------------|------------|---------------|---------------------|
| Any TEAE                            | 60.5%      | 61.7%         | Initial Phase III   |
| Serious TEAEs                       | 5.3%       | 5.7%          | Initial Phase III   |
| TEAEs Leading to Withdrawal         | 11.0%      | 11.7%         | Initial Phase III   |
| Any TEAE                            | 52.6%      | 46.2%         | Long-Term Extension |
| Treatment-Related TEAEs             | 26.3%      | 19.6%         | Long-Term Extension |
| Serious Treatment-<br>Related TEAEs | 0.7%       | 1.9%          | Long-Term Extension |
| TEAEs Leading to Withdrawal         | 1.5%       | 0.6%          | Long-Term Extension |
| Weight Decrease                     | 5.1%       | 0%            | Long-Term Extension |
| Decreased Appetite                  | 3.6%       | 0%            | Long-Term Extension |
| Memory Impairment                   | 2.9%       | 3.2%          | Long-Term Extension |

Table 2: Comparative Safety and Tolerability of Zonisamide and Carbamazepine.

# **Experimental Protocols**

The pivotal head-to-head comparison was a Phase III, international, randomized, double-blind, non-inferiority trial involving 583 untreated adults (aged 18–75 years) with newly diagnosed partial epilepsy.[1][2][3][4][5]

### Treatment Regimen:

Initiation: Patients were initiated on either zonisamide 100 mg/day or carbamazepine 200 mg/day.[1][3][4][5]







- Up-titration: Doses were titrated up to 300 mg/day for zonisamide and 600 mg/day for carbamazepine.[1][3][4][5]
- Flexible-dosing Period: Following titration, patients entered a 26–78-week flexible-dosing period where dosages could be adjusted based on response and tolerability (zonisamide 200–500 mg/day; carbamazepine 400–1,200 mg/day).[1][3][4][5]
- Maintenance Phase: Patients who were seizure-free for 26 weeks entered a 26-week maintenance phase.[1][3][4][5]

Long-Term Extension: Patients who completed the initial Phase III trial were eligible to enter a long-term, double-blind extension study.[8] They continued their randomized treatment with dosing adjusted according to tolerability and response (zonisamide 200-500 mg/day; carbamazepine 400-1,200 mg/day).[8]





Click to download full resolution via product page

Figure 1. Experimental workflow of the Phase III non-inferiority trial.

## **Mechanisms of Action**







Zonisamide and carbamazepine exert their anticonvulsant effects through distinct but overlapping mechanisms, primarily targeting voltage-gated ion channels to reduce neuronal hyperexcitability.

Zonisamide: Zonisamide has a multi-faceted mechanism of action.[10][11] It blocks voltage-sensitive sodium channels, thereby reducing sustained, high-frequency repetitive firing of action potentials.[10][12] Zonisamide also inhibits low-threshold T-type calcium channels, which may prevent the spread of seizure discharge.[10][12][13] Additionally, it is a weak inhibitor of carbonic anhydrase, although this is not believed to be its primary antiepileptic mechanism.[10] There is also evidence to suggest that zonisamide may enhance GABAergic function.[11][13]

Carbamazepine: The primary mechanism of action of carbamazepine is the inhibition of voltage-gated sodium channels.[14][15][16][17] It preferentially binds to the inactivated state of these channels, which stabilizes them and prolongs their refractory period.[14] This action effectively reduces the repetitive firing of neurons that is characteristic of seizures.[14][16] Carbamazepine may also have additional effects on other ion channels and neurotransmitter systems.[17]





Click to download full resolution via product page

Figure 2. Simplified signaling pathways for zonisamide and carbamazepine.

### Conclusion

Head-to-head clinical trial data demonstrates that zonisamide is non-inferior to carbamazepine for the monotherapy of partial-onset seizures in adults, with both drugs exhibiting high rates of achieving and maintaining seizure freedom. The safety and tolerability profiles are also broadly similar, with some differences in the types of most frequently reported adverse events. The choice between these two agents may therefore be guided by individual patient characteristics and potential sensitivities to specific side effects. Zonisamide's broader mechanism of action, which includes the modulation of T-type calcium channels, may offer a theoretical advantage in certain seizure subtypes, though this requires further clinical investigation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neurology.org [neurology.org]
- 2. ovid.com [ovid.com]
- 3. Efficacy and tolerability of zonisamide versus controlled-release carbamazepine for newly diagnosed partial epilepsy: a phase 3, randomised, double-blind, non-inferiority trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. neurology.org [neurology.org]
- 6. Zonisamide Should Be Considered a First-Line Antiepileptic Drug for Patients with Newly Diagnosed Partial Epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Long-term safety and efficacy of zonisamide versus carbamazepine monotherapy for treatment of partial seizures in adults with newly diagnosed epilepsy: results of a phase III, randomized, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. Clinical pharmacology and mechanism of action of zonisamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Zonisamide: chemistry, mechanism of action, and pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 14. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. mims.com [mims.com]
- 17. droracle.ai [droracle.ai]



• To cite this document: BenchChem. [Zonisamide and Carbamazepine: A Head-to-Head Comparison for Partial Seizure Monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573646#head-to-head-comparison-of-zonisamide-and-carbamazepine-for-partial-seizures]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com